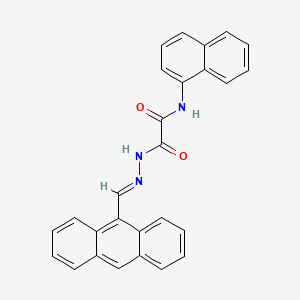
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is an organic compound that features both anthryl and naphthyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide typically involves the condensation of 9-anthraldehyde with hydrazine to form the intermediate 9-anthrylmethylene hydrazine. This intermediate is then reacted with N-(1-naphthyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydrazine-based compounds.
Scientific Research Applications
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used in the study of organic reaction mechanisms and the development of new synthetic methodologies.
Biology: It may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials, such as organic semiconductors or luminescent materials.
Mechanism of Action
The mechanism by which 2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its anthryl and naphthyl moieties, which can participate in π-π stacking interactions and hydrogen bonding. These interactions may influence the compound’s biological activity and material properties.
Comparison with Similar Compounds
Similar Compounds
1-(9-Anthryl)-2-(1-naphthyl)ethylene: This compound shares similar structural features but differs in the presence of an ethylene linkage instead of a hydrazino group.
2,2′6′,2′′-Terpyridine derivatives: These compounds also feature naphthyl and anthryl moieties and exhibit unique properties such as flexible bending and elasticity.
Uniqueness
2-(2-(9-Anthrylmethylene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is unique due to its combination of anthryl and naphthyl groups linked by a hydrazino moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
765271-64-5 |
|---|---|
Molecular Formula |
C27H19N3O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C27H19N3O2/c31-26(29-25-15-7-11-18-8-1-6-14-23(18)25)27(32)30-28-17-24-21-12-4-2-9-19(21)16-20-10-3-5-13-22(20)24/h1-17H,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
HWYWBNGJFRHCPF-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















